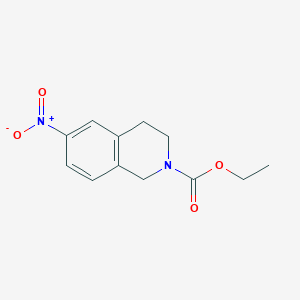
5-(3-(Hydroxymethyl)phenyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(Hydroxymethyl)phenyl)furan-2-carboxylic acid is an organic compound belonging to the class of furan derivatives It features a furan ring substituted with a hydroxymethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Hydroxymethyl)phenyl)furan-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate with appropriate reagents to introduce the hydroxymethyl group . Another method includes the use of lithium aluminum hydride as a reducing agent to convert the ester group to a hydroxymethyl group .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to ensure high yield and purity. The use of biocatalysts and environmentally friendly solvents is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(3-(Hydroxymethyl)phenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 5-(3-(Carboxy)phenyl)furan-2-carboxylic acid.
Reduction: 5-(3-(Hydroxymethyl)phenyl)furan-2-methanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
5-(3-(Hydroxymethyl)phenyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 5-(3-(Hydroxymethyl)phenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with various enzymes, enhancing its binding affinity and catalytic efficiency. This interaction can lead to the modulation of specific biochemical pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethyl-2-furancarboxylic acid: Similar structure but lacks the phenyl group.
Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate: Similar structure but contains a methyl ester group instead of a carboxylic acid.
5-Cyano-furan-2-carboxylic acid: Contains a cyano group instead of a hydroxymethyl group.
Uniqueness
5-(3-(Hydroxymethyl)phenyl)furan-2-carboxylic acid is unique due to the presence of both a hydroxymethyl group and a phenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10O4 |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
5-[3-(hydroxymethyl)phenyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C12H10O4/c13-7-8-2-1-3-9(6-8)10-4-5-11(16-10)12(14)15/h1-6,13H,7H2,(H,14,15) |
InChI Key |
UFVUCYUSWZYPOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(O2)C(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


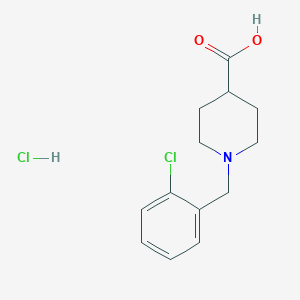
![1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone](/img/structure/B11766487.png)

![tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate](/img/structure/B11766506.png)
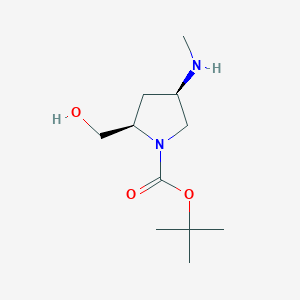
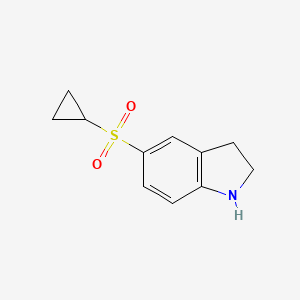
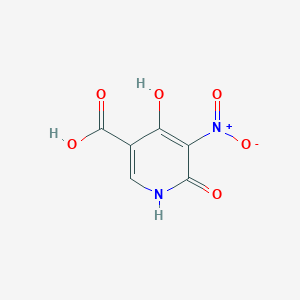
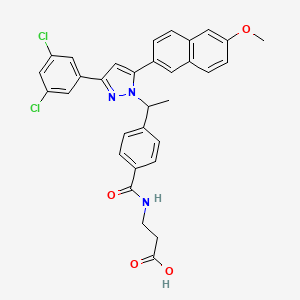


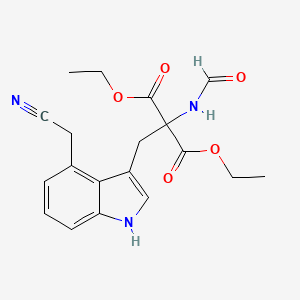
![2-(2-(1H-Imidazol-2-yl)phenyl)-5-(tert-butyl)-1H-benzo[d]imidazole](/img/structure/B11766548.png)

